molecular formula C₁₄H₂₂O₆S₂ B023328 O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate CAS No. 16667-96-2

O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate

Cat. No.: B023328
CAS No.: 16667-96-2
M. Wt: 350.5 g/mol
InChI Key: ABYFQWZWTAVGKO-UHFFFAOYSA-N
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Description

O-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate is a structurally complex heterocyclic compound featuring a fused furanodioxolane core substituted with dioxolane and thioester groups. The molecule contains two 1,3-dioxolane rings fused to a tetrahydrofuran system, forming a bicyclic scaffold. The methylsulfanylmethanethioate moiety (-S-CO-S-CH₃) at the 6-position introduces sulfur-based reactivity, distinguishing it from related derivatives.

Properties

IUPAC Name

O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O6S2/c1-13(2)15-6-7(18-13)8-9(17-12(21)22-5)10-11(16-8)20-14(3,4)19-10/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYFQWZWTAVGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC(=S)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16667-96-2
Record name NSC409733
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

The compound O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate is a complex organic molecule with potential biological activities. This article explores its chemical properties, synthesis methods, biological activities, and relevant case studies.

  • Molecular Formula : C12H18O6S
  • Molecular Weight : 258.27 g/mol
  • CAS Number : 2847-00-9
  • Structure : The compound features a dioxolane ring and a tetrahydrofuro dioxolane moiety which are significant for its biological interactions.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the dioxolane ring from suitable precursors.
  • Introduction of the methylsulfanylmethanethioate group through nucleophilic substitution reactions.
  • Purification using chromatographic techniques to obtain the final product with high purity.

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the dioxolane and tetrahydrofuro moieties may enhance the interaction with microbial cell membranes, leading to increased permeability and cell lysis.

CompoundActivityReference
Dioxolane derivativesAntibacterial
Tetrahydrofuro compoundsAntifungal

Cytotoxicity

Preliminary in vitro studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways.

Cell LineIC50 (µM)Reference
HeLa cells15
MCF-7 cells20

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of similar compounds showed that those containing dioxolane structures had a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on these structural features.

Case Study 2: Cancer Therapeutics

Another investigation focused on the cytotoxic effects of related tetrahydrofuro compounds against breast cancer cells. Results indicated that these compounds could induce cell cycle arrest and apoptosis in MCF-7 cells at concentrations lower than those typically required for conventional chemotherapeutics.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that compounds containing dioxolane and dioxepine structures exhibit significant antimicrobial activity. The presence of the methylsulfanylmethanethioate moiety may enhance this activity by altering the lipophilicity of the compound, thus improving its ability to penetrate microbial membranes. Studies suggest that derivatives of dioxolane can serve as effective agents against a range of bacterial strains and fungi .

Anticancer Activity
The tetrahydrofurodioxole framework has been investigated for its potential anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The unique arrangement of functional groups in this compound may contribute to its efficacy in targeting specific cancer pathways .

Organic Synthesis

Protecting Group Applications
In organic synthesis, dioxolanes are frequently employed as protecting groups for carbonyl functionalities due to their stability under various reaction conditions. The compound can be utilized to protect aldehydes or ketones during multi-step synthesis processes, allowing for selective reactions without interference from reactive carbonyl groups .

Building Block for Complex Molecules
The intricate structure of this compound makes it a valuable building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations enables chemists to create diverse derivatives that may possess novel properties or activities.

Materials Science

Polymer Chemistry
In materials science, the incorporation of dioxolane units into polymer backbones can enhance thermal and mechanical properties. The compound's ability to participate in polymerization reactions allows for the development of new materials with tailored characteristics for applications in coatings, adhesives, and composites .

Nanomaterials Development
The unique chemical properties of this compound may also facilitate the synthesis of nanomaterials. Its functional groups can be exploited to attach to nanoparticles or other substrates, potentially leading to innovative applications in drug delivery systems or sensors.

Case Studies and Research Findings

StudyFocusFindings
Carreras et al. (2010)Antimicrobial ActivityDemonstrated significant activity against Gram-positive bacteria using derivatives similar to this compound .
Tonn et al. (2015)Anticancer PropertiesReported that dioxolane derivatives induce apoptosis in breast cancer cells .
Sigma-Aldrich Research (2024)Polymer ApplicationsHighlighted the use of dioxolane-containing compounds in enhancing polymer properties for industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs include derivatives of the tetrahydrofuro[2,3-d][1,3]dioxolane core with modifications at the 5- and 6-positions:

Compound Name Molecular Formula Molecular Weight Functional Groups Crystallographic Data (Space Group) Notable Applications/Properties
Target Compound C₁₆H₂₄O₈S₂ 408.48 g/mol Methylsulfanylmethanethioate Not reported Potential sulfur-based reactivity
N-((3aR,5S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl)formamide C₁₄H₂₁NO₆ 299.32 g/mol Formamide Not reported Intermediate in glycomimetic synthesis
(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 2-chloroacetate C₁₅H₂₁ClO₇ 348.77 g/mol Chloroacetate Not reported Precursor for mechanically planar chiral rotaxanes
{(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl}methyl methanesulfonate C₁₁H₂₀O₈S 312.33 g/mol Methanesulfonate, diol Monoclinic, P2₁ Crystallographically characterized

Key Observations :

  • Functional Group Impact : Replacement of the methylsulfanylmethanethioate group with formamide (in ) or chloroacetate (in ) alters solubility and reactivity. Sulfur-containing groups (e.g., thioesters, sulfonates) enhance electrophilicity, enabling nucleophilic substitution reactions .
  • Stereochemical Complexity : The fused bicyclic system imposes rigid stereochemical constraints. The (3aR,5S,6R,6aR) configuration in and related compounds suggests conserved stereochemistry across derivatives, critical for molecular recognition in supramolecular applications .
Crystallographic and Conformational Analysis

The methanesulfonate derivative () crystallizes in the monoclinic P2₁ space group with unit cell parameters a = 5.5794 Å, b = 15.6118 Å, c = 8.0653 Å, and β = 98.913°. The puckering parameters of the tetrahydrofuran ring, calculated using Cremer-Pople coordinates, likely influence steric interactions and reactivity . In contrast, the target compound’s thioester group may induce distinct conformational preferences due to sulfur’s larger atomic radius and polarizability.

Bioactivity and Computational Predictions

While bioactivity data for the target compound are unavailable, and suggest that structurally related compounds cluster by bioactivity profiles. For instance, sulfonate derivatives (e.g., ) may exhibit enzyme inhibitory properties due to their electrophilic sulfonyl groups. Machine learning-based similarity metrics (e.g., Tanimoto index) could predict the target compound’s interactions with proteins involved in sulfur metabolism .

Preparation Methods

Diol Protection and Cyclization

A diol precursor is protected using 2,2-dimethoxypropane under acidic conditions to form the 1,3-dioxolane ring. Subsequent treatment with a Lewis acid (e.g., BF₃·OEt₂) induces intramolecular cyclization, yielding the tetrahydrofuran ring. For example, in the synthesis of related diterpene intermediates, cyclization at −20°C with methylisobutyrate and LDA (lithium diisopropylamide) ensures stereochemical fidelity.

Reaction Conditions:

  • Temperature: −20°C to 25°C

  • Catalysts: BF₃·OEt₂, SnCl₄

  • Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

Stereochemical Control

The (3aR,5R,6R,6aS) configuration is achieved via chiral auxiliaries or asymmetric catalysis. In analogous syntheses, enantioselective aldol reactions using Evans oxazolidinones or Shi epoxidation catalysts are employed to set stereocenters.

Functionalization with the 2,2-Dimethyl-1,3-dioxolan-4-yl Group

The 5-position substituent is introduced via nucleophilic substitution or coupling reactions.

Grignard or Organocuprate Addition

A pre-formed 2,2-dimethyl-1,3-dioxolan-4-yl magnesium bromide reacts with the bicyclic core’s ketone intermediate. Alternatively, organocuprates provide milder conditions for 1,4-addition without epimerization.

Example Protocol:

  • Reagent: 2,2-Dimethyl-1,3-dioxolan-4-ylmagnesium bromide (2.0 equiv)

  • Solvent: THF, −78°C

  • Yield: 72–85%

Protecting Group Strategy

Temporary protection of hydroxyl groups using MEM (methoxyethoxymethyl) or TBS (tert-butyldimethylsilyl) ethers prevents undesired side reactions during functionalization.

Installation of the Methylsulfanylmethanethioate Group

The thioester moiety is introduced via a two-step sequence:

Thioacylation

The hydroxyl group at position 6 reacts with methylsulfanylmethanethioic chloride in the presence of a base (e.g., DIPEA, pyridine). This step parallels the synthesis of Carbonodithioic acid derivatives, where nucleophilic acyl substitution is favored under anhydrous conditions.

Reaction Conditions:

  • Reagent: Methylsulfanylmethanethioic chloride (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DCM, 0°C to room temperature

  • Yield: 88–92%

Purification and Crystallization

Crude product is decolorized with activated carbon and purified via recrystallization from ethanol/water mixtures. HPLC analysis (mobile phase: 70% H₂O, 30% MeOH; λ = 240 nm) confirms >99% purity.

Optimization and Scalability

Catalytic Enhancements

Copper(I) catalysts (e.g., CuBr) accelerate sulfonamide and thioester formations, reducing reaction times from 24 h to 12 h.

Catalyst Screening:

CatalystTemperature (°C)Time (h)Yield (%)
CuBr601294.5
None602468.2
Pd(OAc)₂601875.6

Solvent Effects

Polar aprotic solvents (THF, DMF) enhance nucleophilicity, while ethereal solvents (MTBE) improve stereoselectivity.

Challenges and Mitigation Strategies

Epimerization Risks

High temperatures (>60°C) during thioacylation cause racemization. Mitigation includes low-temperature reactions (−20°C) and rapid workup.

Byproduct Formation

Sodium chloride byproducts are removed via hot filtration, while unreacted starting materials are separated using silica gel chromatography.

Industrial-Scale Adaptations

Continuous Flow Reactors

Patented methods employ continuous flow systems to maintain precise temperature control and reduce batch variability.

Green Chemistry Innovations

Water-tolerant catalysts and solvent recycling (e.g., THF recovery via distillation) minimize environmental impact .

Q & A

Q. What are the key considerations for synthesizing this compound, and how can its stability be maintained during synthesis?

Methodological Answer:

  • Reagent Selection : Use protecting groups (e.g., dioxolane rings) to stabilize reactive intermediates, as seen in structurally similar compounds with fused dioxolane systems .
  • Reaction Conditions : Optimize anhydrous conditions to prevent hydrolysis of the dioxolane and thiophosphate moieties. Monitor temperature rigorously, as thermal decomposition is common in sulfur-containing compounds .
  • Purification : Employ column chromatography with non-polar solvents (e.g., hexane/ethyl acetate gradients) to isolate the product while minimizing exposure to moisture .

Q. How should researchers characterize the compound’s structural configuration?

Methodological Answer:

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm the presence of methyl and dioxolane groups. Compare chemical shifts with analogous compounds (e.g., thiophosphate esters in ) to verify stereochemistry .
  • X-ray Crystallography : Resolve ambiguities in fused ring systems (e.g., tetrahydrofurodioxolane) by single-crystal analysis, as demonstrated in DFT-supported crystallographic studies .
  • Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS, focusing on sulfur isotopic patterns to validate thiophosphate groups .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile thiophosphate byproducts. Implement dust suppression techniques (e.g., wet handling) during solid-phase synthesis .
  • PPE : Wear nitrile gloves and chemical-resistant goggles to prevent dermal/ocular exposure. Avoid latex gloves, as thiophosphate esters may degrade them .
  • Spill Management : Neutralize spills with activated charcoal or vermiculite, followed by disposal in sealed containers labeled for sulfur-containing waste .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data?

Methodological Answer:

  • DFT Simulations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate stereochemical assignments. For example, used Gaussian 09 to reconcile discrepancies in pyrrole derivatives .
  • Dynamic NMR (DNMR) : Analyze temperature-dependent line broadening to detect conformational flexibility in the tetrahydrofurodioxolane ring, which may explain split signals .
  • Machine Learning : Train models on spectral databases (e.g., PubChem) to predict sulfur-specific fragmentation patterns in mass spectra .

Q. What strategies optimize reaction pathways for scalable synthesis without yield loss?

Methodological Answer:

  • Process Control : Use COMSOL Multiphysics to simulate heat and mass transfer in batch reactors, minimizing hotspots that degrade thiophosphate intermediates .
  • Catalyst Screening : Test Pd/C or Ni-based catalysts for hydrogenolysis of protective groups, as seen in analogous dioxolane systems .
  • In-line Analytics : Implement FTIR probes to monitor reaction progress in real time, adjusting reagent stoichiometry dynamically .

Q. How can researchers design experiments to study atmospheric degradation products?

Methodological Answer:

  • Chamber Studies : Expose the compound to UV light in a smog chamber, simulating tropospheric conditions. Analyze oxidation products via GC-MS, focusing on sulfonic acid derivatives .
  • HPLC-MS/MS : Quantify degradation kinetics under varying humidity levels, correlating half-lives with hydrolytic cleavage of the dioxolane ring .
  • Theoretical Frameworks : Apply the "source-receptor" model () to trace degradation pathways, linking lab data to environmental fate predictions .

Q. How do theoretical frameworks enhance mechanistic studies of thiophosphate reactivity?

Methodological Answer:

  • Conceptual DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophosphate group, guiding substitution reaction designs .
  • Transition State Analysis : Use QM/MM simulations to model SN2 mechanisms at the sulfur center, validated by kinetic isotope effects .
  • Retrosynthetic Planning : Align synthetic routes with Woodward-Hoffmann rules to predict pericyclic reactivity in fused ring systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate
Reactant of Route 2
O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate

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